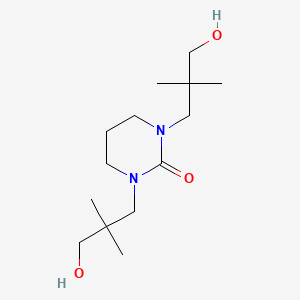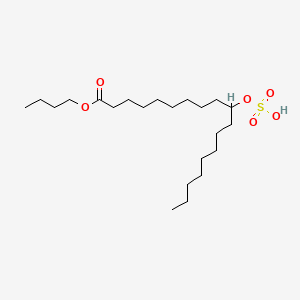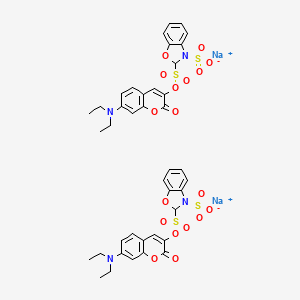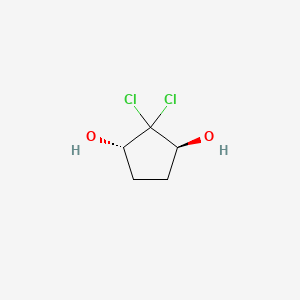
Caldariomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caldariomycin is a halogenated natural product with the molecular formula C5H8Cl2O2 It is produced by the fungus Caldariomyces fumago and is known for its unique chemical structure and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Caldariomycin is synthesized through a series of enzymatic reactions involving halogenases. These enzymes facilitate the incorporation of halogen atoms into organic substrates, a process that is challenging to achieve through traditional synthetic methods. The key enzyme involved in the biosynthesis of this compound is chloroperoxidase, which catalyzes the halogenation of intermediates in the presence of hydrogen peroxide and chloride ions .
Industrial Production Methods
The industrial production of this compound primarily relies on the fermentation of Caldariomyces fumago. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Caldariomycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the halogenated groups in this compound.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic reagents are used to substitute halogen atoms.
Major Products Formed
The major products formed from these reactions include various halogenated and non-halogenated derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Caldariomycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study halogenation reactions and enzyme catalysis.
Biology: this compound serves as a tool to investigate the role of halogenated compounds in biological systems.
Medicine: The compound has potential therapeutic applications due to its antimicrobial properties.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of caldariomycin involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome and interferes with the translation process, thereby preventing the synthesis of essential proteins. This action is similar to that of other macrolide antibiotics, which also target the bacterial ribosome .
Comparison with Similar Compounds
Caldariomycin is unique among halogenated natural products due to its specific structure and biological activity. Similar compounds include:
Vancomycin: Another halogenated antibiotic with a different mechanism of action.
Chloramphenicol: A halogenated compound with broad-spectrum antibiotic activity.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
This compound stands out due to its specific halogenation pattern and the unique enzymes involved in its biosynthesis.
Properties
CAS No. |
465-61-2 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
(1S,3S)-2,2-dichlorocyclopentane-1,3-diol |
InChI |
InChI=1S/C5H8Cl2O2/c6-5(7)3(8)1-2-4(5)9/h3-4,8-9H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
CXQAMTQEGSVLDJ-IMJSIDKUSA-N |
Isomeric SMILES |
C1C[C@@H](C([C@H]1O)(Cl)Cl)O |
Canonical SMILES |
C1CC(C(C1O)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


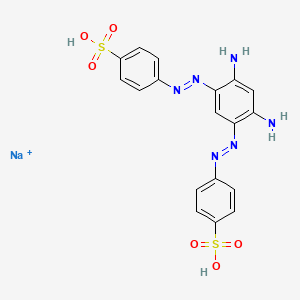
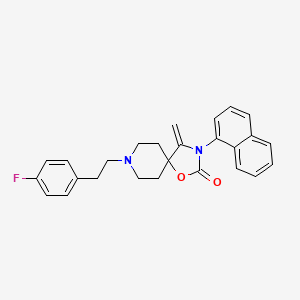
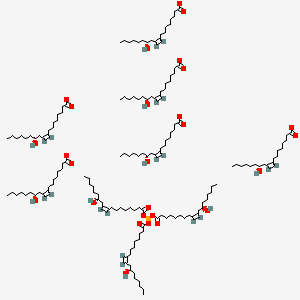
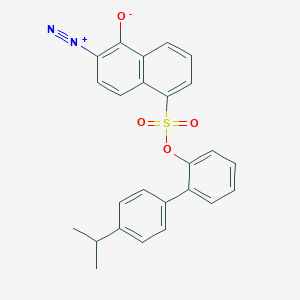
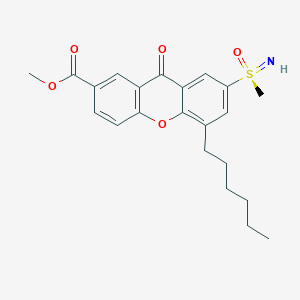
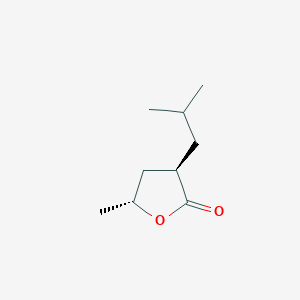
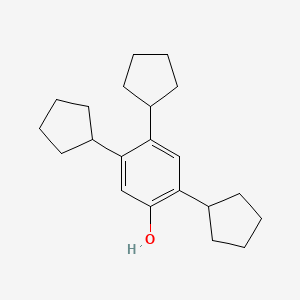

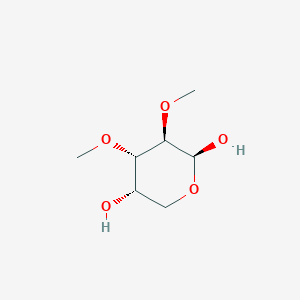
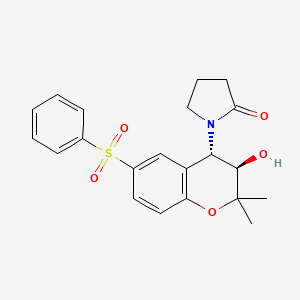
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
